molecular formula C10H12BrNOS B1518911 (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone CAS No. 1147327-26-1

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone

Cat. No.: B1518911
CAS No.: 1147327-26-1
M. Wt: 274.18 g/mol
InChI Key: LSPNXYSIVQVWTH-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone is a synthetic organic compound characterized by a thiophene ring substituted with bromine at the 5-position, linked via a methanone group to a piperidine moiety. Its molecular formula is C₁₀H₁₀BrNOS, with a molecular weight of 280.16 g/mol. The bromothiophene group confers electron-withdrawing properties and enhanced lipophilicity, while the piperidine ring contributes to basicity and conformational rigidity. This compound is of interest in medicinal chemistry, particularly in the development of ligands targeting central nervous system receptors (e.g., cannabinoid or glutamate receptors) due to its structural resemblance to bioactive scaffolds .

Properties

IUPAC Name

(5-bromothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-6-8(7-14-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPNXYSIVQVWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Bromination of thiophene: Thiophene is first brominated to produce 5-bromothiophene.

  • Formation of piperidin-1-yl-methanone: The piperidin-1-yl-methanone moiety is then introduced through a series of reactions involving amine and carbonyl chemistry.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the thiophene or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Reduced forms of the compound with altered structural features.

  • Substitution Products: Derivatives with different substituents on the thiophene or piperidine rings.

Scientific Research Applications

(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a lead compound in drug discovery.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Aromatic/Heterocyclic Core
  • Target Compound: The bromothiophene core is less aromatic than benzene but more electron-rich than pyrrole.
  • (5-Bromo-2-fluoro-3-methylphenyl)(piperidin-1-yl)methanone (): Features a phenyl ring substituted with bromine, fluorine, and methyl groups. The electron-withdrawing fluorine and bromine enhance metabolic stability, while the methyl group adds steric hindrance. The phenyl ring’s higher aromaticity may favor π-π stacking compared to thiophene .
  • ADX47273 (): Contains a [1,2,4]-oxadiazole ring, a nitrogen-rich heterocycle that engages in hydrogen bonding.
  • This contrasts with the bromothiophene’s sulfur atom, which may prioritize hydrophobic interactions .
Substituent Effects
  • Halogenation : Bromine in the target compound increases lipophilicity (logP) compared to fluorine in ’s analog. This could improve blood-brain barrier penetration but reduce aqueous solubility.
  • Ring Systems: Pyrrole-derived cannabinoids () exhibit lower potency than indole analogs, suggesting that thiophene’s intermediate aromaticity may balance receptor affinity and metabolic stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility* Melting Point (°C)
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone C₁₀H₁₀BrNOS 280.16 Bromothiophene Organic solvents Not reported
(5-Bromo-2-fluoro-3-methylphenyl)-piperidinyl-methanone C₁₃H₁₅BrFNO 300.20 Br, F, Me on phenyl Not reported Not reported
ADX47273 C₁₉H₁₇F₂N₃O₂ 357.36 Oxadiazole, Fluorophenyl Not reported Not reported
(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone C₉H₁₄N₄O₂ 218.23 Amino-furazan Methanol, CHCl₃ 135–138

*Solubility data inferred from structural analogs.

Biological Activity

The compound (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone is a notable member of the class of organic compounds featuring a brominated thiophene moiety and a piperidine side chain. Its unique structural characteristics suggest potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone is C12H12BrN2OS, with a molecular weight of approximately 303.2 g/mol. The presence of the bromine atom on the thiophene ring enhances its reactivity, making it an attractive candidate for medicinal chemistry.

Biological Activity Overview

Preliminary studies have indicated that (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone may exhibit significant biological activity, including:

  • Anticancer Activity : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation, which may lead to anticancer effects.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogenic bacteria and fungi.

The anticancer effects of (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone are believed to stem from its ability to interact with cellular targets involved in tumor growth and metastasis. Studies have demonstrated that it may inhibit key signaling pathways that are crucial for cancer cell survival.

Case Studies

A study conducted on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), revealed that the compound exhibited significant anti-proliferative activity with IC50 values below 25 µM. This suggests a strong potential for further development as an anticancer agent.

Cell Line IC50 (µM) Reference
HepG2< 25
MCF-7< 25

Efficacy Against Pathogens

Research has indicated that (5-Bromothiophen-3-yl)-piperidin-1-yl-methanone possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Comparative Analysis

In comparative studies against standard antibiotics, the compound demonstrated comparable efficacy, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Bacterial Strain Activity Reference
Staphylococcus aureusPotent
Bacillus subtilisPotent
Escherichia coliModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone
Reactant of Route 2
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone

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